molecular formula C26H24ClP B1582408 (2-Methylbenzyl)triphenylphosphonium chloride CAS No. 63368-36-5

(2-Methylbenzyl)triphenylphosphonium chloride

Cat. No.: B1582408
CAS No.: 63368-36-5
M. Wt: 402.9 g/mol
InChI Key: RDHRQYBAQXBTNT-UHFFFAOYSA-M
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Description

(2-Methylbenzyl)triphenylphosphonium chloride is an organophosphorus compound with the molecular formula C26H24ClP. It is a quaternary phosphonium salt, which is often used in organic synthesis and catalysis. The compound is characterized by the presence of a triphenylphosphonium group attached to a 2-methylbenzyl moiety, with chloride as the counterion .

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Methylbenzyl)triphenylphosphonium chloride can be synthesized through the reaction of triphenylphosphine with 2-methylbenzyl chloride. The reaction typically occurs in an aprotic solvent such as acetonitrile or dichloromethane, under reflux conditions. The reaction is as follows:

Ph3P+CH3C6H4CH2ClPh3P+CH2C6H4CH3Cl\text{Ph}_3\text{P} + \text{CH}_3\text{C}_6\text{H}_4\text{CH}_2\text{Cl} \rightarrow \text{Ph}_3\text{P}^+\text{CH}_2\text{C}_6\text{H}_4\text{CH}_3 \text{Cl}^- Ph3​P+CH3​C6​H4​CH2​Cl→Ph3​P+CH2​C6​H4​CH3​Cl−

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: (2-Methylbenzyl)triphenylphosphonium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride ion can be substituted with other nucleophiles such as hydroxide, alkoxide, or cyanide.

    Oxidation Reactions: The compound can be oxidized to form phosphine oxides.

    Reduction Reactions: It can be reduced to form phosphines.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium hydroxide or potassium cyanide.

    Oxidation Reactions: Performed using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Conducted using reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Reactions: Yield various phosphonium salts depending on the nucleophile used.

    Oxidation Reactions: Produce phosphine oxides.

    Reduction Reactions: Result in the formation of phosphines.

Scientific Research Applications

(2-Methylbenzyl)triphenylphosphonium chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methylbenzyl)triphenylphosphonium chloride involves its ability to act as a phase-transfer catalyst. The triphenylphosphonium group facilitates the transfer of anions from the aqueous phase to the organic phase, enhancing the reactivity of the anions. In biological systems, the compound’s lipophilic nature allows it to accumulate in mitochondria, where it can affect mitochondrial function by disrupting the mitochondrial membrane potential .

Comparison with Similar Compounds

  • Benzyltriphenylphosphonium chloride
  • (4-Methoxybenzyl)triphenylphosphonium chloride
  • (4-Methylbenzyl)triphenylphosphonium chloride

Comparison: (2-Methylbenzyl)triphenylphosphonium chloride is unique due to the presence of the 2-methyl group on the benzyl moiety, which can influence its reactivity and selectivity in chemical reactions. Compared to benzyltriphenylphosphonium chloride, the 2-methyl derivative may exhibit different steric and electronic effects, leading to variations in reaction outcomes. The presence of the methyl group can also affect the compound’s ability to interact with biological membranes, potentially altering its biological activity .

Properties

IUPAC Name

(2-methylphenyl)methyl-triphenylphosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24P.ClH/c1-22-13-11-12-14-23(22)21-27(24-15-5-2-6-16-24,25-17-7-3-8-18-25)26-19-9-4-10-20-26;/h2-20H,21H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHRQYBAQXBTNT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40885757
Record name Phosphonium, [(2-methylphenyl)methyl]triphenyl-, chloride (1:1)
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Molecular Weight

402.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63368-36-5
Record name Phosphonium, [(2-methylphenyl)methyl]triphenyl-, chloride (1:1)
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonium, ((2-methylphenyl)methyl)triphenyl-, chloride (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonium, [(2-methylphenyl)methyl]triphenyl-, chloride (1:1)
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Record name Phosphonium, [(2-methylphenyl)methyl]triphenyl-, chloride (1:1)
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Record name [(2-methylphenyl)methyl]triphenylphosphonium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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